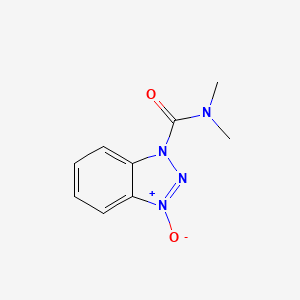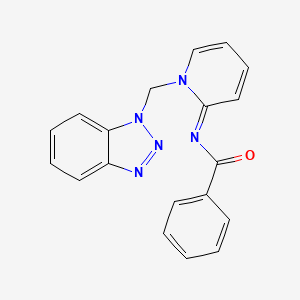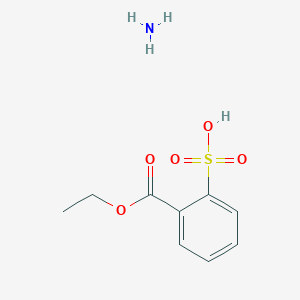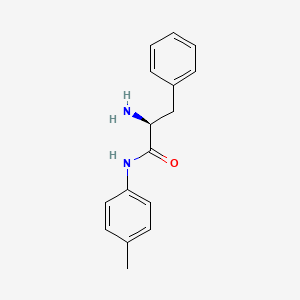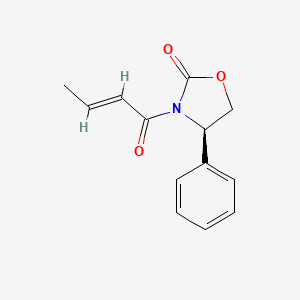
(R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one
Overview
Description
(R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Michael Acceptor in Stereocontrolled Reactions : These compounds are ideal Michael acceptors in addition reactions with achiral Ni(II) complexes of glycine Schiff bases. They offer virtually complete control of simple and face diastereoselectivity, observed in these reactions, combined with quantitative chemical yields. This makes them synthetically superior to previous methods (Soloshonok, Cai, & Hruby, 2000).
Chiral All-Carbon Quaternary Center Construction : These compounds are efficient in creating chiral all-carbon quaternary centers with high diastereoselectivity. This has been applied in the total synthesis of (+)-bakuchiol (Esumi et al., 2008).
Intermediate in Synthesis of Ezetimibe : It has been used as an intermediate for the synthesis of ezetimibe, a potent cholesterol absorption inhibitor. Efficient enzymatic methods have been developed for its synthesis using lipase as an enzyme source (Singh, Goel, Rai, & Banerjee, 2013).
Chiral Auxiliary for Diels-Alder Reaction : The compound serves as an effective chiral auxiliary for the Diels-Alder reaction of 1-aminodiene, enabling the development of (R)-4-phenyloxazolidin-2-thione as a very effective chiral auxiliary (Robiette, Cheboub-Benchaba, Peeters, & Marchand-Brynaert, 2003).
Synthesis of β-Substituted Pyroglutamic Acids and Prolines : The compound is utilized in Michael addition reactions between nucleophilic glycine equivalents and alpha,beta-unsaturated carboxylic acid derivatives, allowing for the efficient preparation of β-substituted pyroglutamic acids and related amino acids (Soloshonok, Ueki, Tiwari, Cai, & Hruby, 2004).
Preparation under Simple Reaction Conditions : A new protocol has been developed for the preparation of chiral 3-[(E)-enoyl]-1,3-oxazolidin-2-ones under simple reaction conditions, useful for various derivatives (Soloshonok, Ueki, Jiang, Cai, & Hruby, 2002).
properties
IUPAC Name |
(4R)-3-[(E)-but-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-6-12(15)14-11(9-17-13(14)16)10-7-4-3-5-8-10/h2-8,11H,9H2,1H3/b6-2+/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVIMWRFFDRWJM-GSQGTZRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1C(COC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1[C@@H](COC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,E)-3-but-2-enoyl-4-phenyloxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



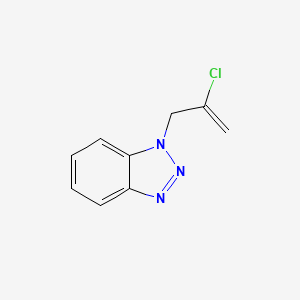
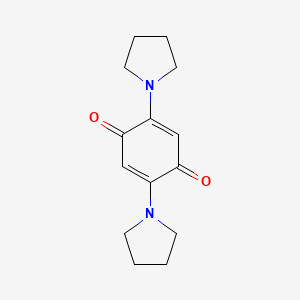
![5-(Benzyloxy)-3-[(benzyloxy)carbonyl]-3-hydroxy-5-oxopentanoic acid](/img/structure/B7778861.png)
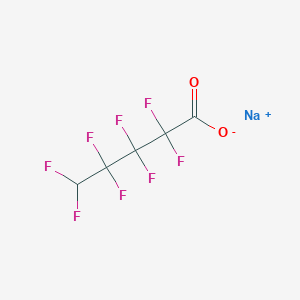
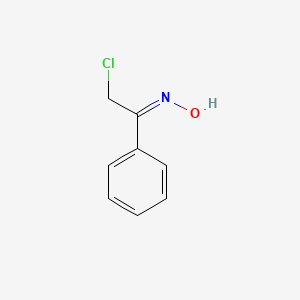
![2,4,6-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide](/img/structure/B7778890.png)
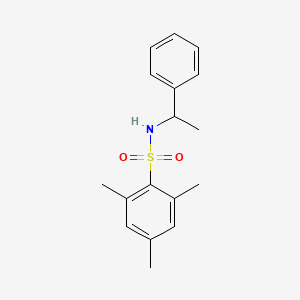
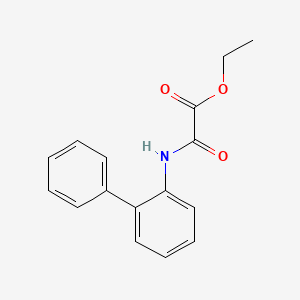
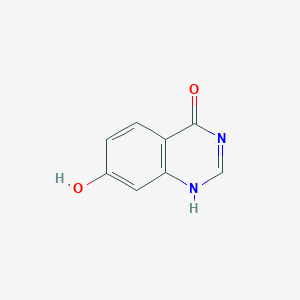
![1-[(1-Phenyl-1H-pyrrol-2-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7778915.png)
